molecular formula C15H13NO4 B6397413 2-(2,4-Dimethylphenyl)-4-nitrobenzoic acid CAS No. 1261902-00-4

2-(2,4-Dimethylphenyl)-4-nitrobenzoic acid

Cat. No.: B6397413
CAS No.: 1261902-00-4
M. Wt: 271.27 g/mol
InChI Key: UJOKQRDQIVPYDC-UHFFFAOYSA-N
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Description

2-(2,4-Dimethylphenyl)-4-nitrobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a nitro group at the 4-position and two methyl groups at the 2 and 4 positions of the phenyl ring

Properties

IUPAC Name

2-(2,4-dimethylphenyl)-4-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO4/c1-9-3-5-12(10(2)7-9)14-8-11(16(19)20)4-6-13(14)15(17)18/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJOKQRDQIVPYDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60689012
Record name 2',4'-Dimethyl-5-nitro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60689012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261902-00-4
Record name 2',4'-Dimethyl-5-nitro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60689012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dimethylphenyl)-4-nitrobenzoic acid typically involves the nitration of 2-(2,4-Dimethylphenyl)benzoic acid. The nitration reaction is carried out using a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions must be carefully controlled to ensure the selective nitration at the 4-position of the benzoic acid ring.

Industrial Production Methods

In an industrial setting, the production of 2-(2,4-Dimethylphenyl)-4-nitrobenzoic acid may involve large-scale nitration processes. These processes are designed to maximize yield and purity while minimizing the production of unwanted by-products. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dimethylphenyl)-4-nitrobenzoic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium on carbon are commonly used for the reduction of the nitro group.

    Substitution: Electrophilic aromatic substitution reactions may require reagents such as halogens (e.g., chlorine or bromine) and Lewis acids (e.g., aluminum chloride) as catalysts.

Major Products Formed

    Reduction: The reduction of the nitro group yields 2-(2,4-Dimethylphenyl)-4-aminobenzoic acid.

    Substitution: Depending on the substituent introduced, various derivatives of 2-(2,4-Dimethylphenyl)-4-nitrobenzoic acid can be formed.

Scientific Research Applications

2-(2,4-Dimethylphenyl)-4-nitrobenzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and biochemical studies.

    Medicine: Research into the compound’s potential therapeutic effects and its derivatives’ pharmacological properties is ongoing.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2,4-Dimethylphenyl)-4-nitrobenzoic acid depends on its specific application and the context in which it is used. For instance, in biological systems, the compound or its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-Dimethylphenyl)benzoic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.

    4-Nitrobenzoic acid: Lacks the dimethylphenyl group, which may affect its solubility and reactivity.

    2,4-Dimethylbenzoic acid: Lacks both the nitro group and the additional phenyl ring, resulting in different chemical and physical properties.

Uniqueness

2-(2,4-Dimethylphenyl)-4-nitrobenzoic acid is unique due to the combination of the nitro group and the dimethylphenyl substituent. This combination imparts specific chemical reactivity and potential biological activity, making it a valuable compound for various applications in research and industry.

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